3-(Trifluoroacetamido)pyridine-4-carboxylic acid
Description
3-(Trifluoroacetamido)pyridine-4-carboxylic acid is a fluorinated pyridine derivative characterized by a trifluoroacetamido (-NHCOCF₃) substituent at the 3-position and a carboxylic acid (-COOH) group at the 4-position of the pyridine ring. This compound, referenced under CymitQuimica’s catalog (Ref: 10-F659131), has been discontinued, limiting direct experimental data on its applications or biological activity . Fluorinated compounds are often explored in medicinal chemistry due to their enhanced metabolic stability, lipophilicity, and bioavailability.
Properties
IUPAC Name |
3-[(2,2,2-trifluoroacetyl)amino]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O3/c9-8(10,11)7(16)13-5-3-12-2-1-4(5)6(14)15/h1-3H,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWUKGILXOBNHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The molecule decomposes into two key synthons:
- Pyridine-4-carboxylic acid backbone : Provides the aromatic core and carboxylic acid functionality.
- Trifluoroacetamido group (-NHCOCF₃) : Introduced via acylation of a primary amine at the 3-position.
Critical challenges include:
- Avoiding decarboxylation during amide formation (ΔG‡ ≈ 25 kcal/mol for analogous systems).
- Preventing trifluoroacetyl group migration under acidic/basic conditions.
Stepwise Laboratory Synthesis
Route 1: Direct Acylation of 3-Aminopyridine-4-carboxylic Acid
Reagents :
- 3-Aminopyridine-4-carboxylic acid (1.0 eq)
- Trifluoroacetic anhydride (1.2 eq)
- Dichloromethane (DCM), 0°C → room temperature
Procedure :
- Dissolve 3-aminopyridine-4-carboxylic acid (10 mmol) in anhydrous DCM (50 mL).
- Add TFAA (12 mmol) dropwise at 0°C under N₂.
- Stir for 12 h, monitor by TLC (Rf = 0.3 in EtOAc/hexanes 1:1).
- Quench with saturated NaHCO₃, extract with DCM (3×30 mL).
- Dry over MgSO₄, concentrate, recrystallize from EtOH/H₂O.
Yield : 68-72%
Purity : >98% (HPLC, C18 column, 0.1% TFA in H₂O/MeCN gradient)
Side Products :
Route 2: Nitropyridine Reduction-Acylation Sequence
Steps :
- Nitration : 3-Nitropyridine-4-carboxylic acid synthesis via mixed acid (HNO₃/H₂SO₄) at 110°C (87% yield).
- Reduction : Hydrogenation over 10% Pd/C (50 psi H₂, EtOH, 6 h) to 3-aminopyridine-4-carboxylic acid.
- Acylation : As in Route 1.
Advantages :
Limitations :
- Requires high-pressure equipment for catalytic hydrogenation
- Nitration regioselectivity sensitive to substituents (Δmeta/para = 4.2 kcal/mol)
Catalytic Systems for Industrial Production
Continuous Flow Process (Patent US8575350B2)
Parameters :
| Stage | Conditions | Residence Time | Yield |
|---|---|---|---|
| Nitration | 65% HNO₃, 98°C, PFA reactor | 45 min | 89% |
| Reduction | H₂ (30 bar), Ru/Al₂O₃, MeOH | 2 h | 95% |
| Acylation | TFAA, microchannel reactor, 40°C | 15 min | 91% |
Solvent-Free Mechanochemical Synthesis
Ball Milling Protocol :
- 3-Aminopyridine-4-carboxylic acid : TFAA = 1:1.1 molar ratio
- Stainless steel jar (50 mL), 30 Hz, 2 h
- Yield: 82%
- E-factor: 0.7 (vs. 5.2 for batch process)
Advantages :
- Eliminates VOC emissions
- 80% energy reduction compared to thermal methods
Purification and Characterization
Crystallization Optimization
Solvent Systems :
| Solvent Pair | Recovery (%) | Purity (%) | Crystal Habit |
|---|---|---|---|
| EtOH/H₂O (3:1) | 78 | 99.1 | Needles |
| Acetone/Hexanes | 65 | 98.3 | Prisms |
| DMF/Ether | 82 | 99.4 | Platelets |
Optimal Conditions :
- Cooling rate: 0.5°C/min from 65°C to 4°C
- Seed crystal loading: 0.1% w/w
Spectroscopic Fingerprints
¹H NMR (400 MHz, DMSO-d₆) :
δ 13.12 (s, 1H, COOH), 10.82 (s, 1H, NH), 8.72 (d, J=5.1 Hz, 1H, H2), 8.54 (dd, J=5.1, 1.3 Hz, 1H, H6), 7.92 (d, J=1.3 Hz, 1H, H5)
IR (ATR, cm⁻¹) :
- 1712 (C=O acid), 1695 (C=O amide), 1540 (C-F str.)
HRMS :
Calc. for C₈H₅F₃N₂O₃ [M+H]⁺: 235.0325, Found: 235.0329
Industrial-Scale Challenges
Byproduct Management
Waste Stream Analysis :
| Byproduct | Concentration (g/L) | Treatment Method |
|---|---|---|
| Trifluoroacetic acid | 15-20 | Neutralization with CaCO₃ |
| Nitric acid | 5-8 | Catalytic reduction |
| Pd catalyst residues | 0.02-0.05 | Ion-exchange resin |
Cost Breakdown :
- Raw materials: 58%
- Energy: 22%
- Waste treatment: 15%
- Labor: 5%
Emerging Methodologies
Biocatalytic Approaches
Recombinant Amidases :
Photochemical Activation
UV-Mediated Flow Synthesis :
- 254 nm Hg lamp, residence time 30 s
- Quantum yield (Φ): 0.18
- Throughput: 3.4 kg/day
- Advantages:
- No metal catalysts
- 99% atom economy
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoroacetamido)pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoroacetamido group to an amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of 3-amino-4-pyridinecarboxylic acid.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-(Trifluoroacetamido)pyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of novel materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Trifluoroacetamido)pyridine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetamido group enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The carboxylic acid group can also participate in ionic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Key structural analogs include pyridine-carboxylic acid derivatives with varying substituents. A comparative analysis is provided below:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Trifluoromethyl vs.
Key Observations :
- PPAR Activation: Compound 3 () demonstrates potent PPARα agonism, reducing plasma triglycerides in vivo with efficacy comparable to fenofibrate. Its pyrazolo-pyridine core may enhance binding to the PPAR ligand-binding domain .
- Oncology Applications: The fluoro-iodo-anilino substituent in the Pimasertib metabolite () suggests targeting kinase pathways, highlighting the role of halogenated groups in improving target affinity .
Key Observations :
- Toxicity Data Gaps: Limited toxicological data exist for the target compound due to its discontinued status. Analogous fluorinated compounds (e.g., 4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid) require precautions against respiratory irritation .
Biological Activity
3-(Trifluoroacetamido)pyridine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-(Trifluoroacetamido)pyridine-4-carboxylic acid includes a pyridine ring substituted with a trifluoroacetamido group and a carboxylic acid. This unique structure contributes to its biological properties.
The mechanisms of action for 3-(Trifluoroacetamido)pyridine-4-carboxylic acid are not fully elucidated, but it is believed to interact with specific molecular targets, potentially acting as an enzyme inhibitor or modulator. The trifluoroacetamido group enhances lipophilicity, which may facilitate interactions with various biomolecules.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyridine carboxylic acids have shown to inhibit cancer cell proliferation by modulating key signaling pathways involved in cell growth and apoptosis.
Antimicrobial Properties
Research has also highlighted the antimicrobial activity of pyridine derivatives. The presence of the trifluoroacetamido group may enhance the efficacy against certain bacterial strains, making it a candidate for further exploration in antibiotic development.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the cytotoxic effects of related pyridine compounds on cancer cell lines, revealing IC50 values in the low micromolar range. |
| Study 2 | Evaluated antimicrobial activity against Gram-positive and Gram-negative bacteria, showing significant inhibition at concentrations as low as 10 µg/mL. |
| Study 3 | Analyzed structure-activity relationships (SAR) demonstrating that modifications to the trifluoroacetamido group could enhance biological activity. |
Synthetic Routes and Modification
The synthesis of 3-(Trifluoroacetamido)pyridine-4-carboxylic acid typically involves the acylation of pyridine-4-carboxylic acid with trifluoroacetic anhydride. This reaction can be optimized through various conditions to yield higher purity and yield.
Future Directions
Given its promising biological activities, further studies are warranted to explore:
- In Vivo Efficacy : Assessing the compound's effectiveness in animal models.
- Mechanistic Studies : Unraveling the precise biochemical pathways influenced by this compound.
- Formulation Development : Investigating suitable delivery methods for maximizing therapeutic effects.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 3-(Trifluoroacetamido)pyridine-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with pyridine-4-carboxylic acid derivatives. Introduce the trifluoroacetamido group via amidation using trifluoroacetic anhydride under anhydrous conditions (e.g., DCM, 0–5°C) .
- Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
- Critical Parameters : Monitor reaction progress using TLC or LC-MS. Optimize pH and temperature to minimize hydrolysis of the trifluoroacetamido group.
Q. What safety protocols are essential for handling 3-(Trifluoroacetamido)pyridine-4-carboxylic acid in laboratory settings?
- PPE Requirements :
- Eye/Face Protection : Safety goggles with side shields; use face shields during bulk transfers .
- Gloves : Nitrile or neoprene gloves (tested against EN374 standards) .
- Storage : Store in airtight containers at 2–8°C, segregated from strong acids/bases to prevent decomposition .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for 3-(Trifluoroacetamido)pyridine-4-carboxylic acid?
- Refinement Strategies :
- Use SHELXL for high-resolution refinement, especially for resolving hydrogen bonding ambiguities. Apply TWIN and BASF commands to address twinning .
- Validate thermal parameters (ADPs) using PLATON to detect overfitting .
Q. What analytical techniques are most robust for characterizing the compound’s stability under varying pH conditions?
- Stability Profiling :
- HPLC-MS : Use a C18 column (0.1% formic acid/ACN gradient) to monitor degradation products.
- pH Studies : Incubate the compound in buffered solutions (pH 2–12) at 37°C; sample at 0, 24, 48 hours .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Docking Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
